A Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: Structure, Synthesis, and Applications
A Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic amino acid derivative incorporating a cyclohexyl moiety and a pyrazine-2-carboxamide group. The pyrazine ring is a well-established pharmacophore present in numerous clinically significant drugs, valued for its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions.[1][2] This guide provides a detailed examination of the molecule's chemical structure, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry and drug discovery as a sophisticated building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
The chemical identity of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is defined by its unique combination of three key structural components: a chiral α-carbon with (S)-stereochemistry, a bulky, lipophilic cyclohexyl group, and a planar, aromatic pyrazine-2-carboxamide functional group.
-
IUPAC Name: (2S)-cyclohexyl[(pyrazin-2-ylcarbonyl)amino]acetic acid[3]
-
CAS Number: 848777-30-0[3]
-
Molecular Formula: C₁₃H₁₇N₃O₃[3]
-
Molecular Weight: 263.29 g/mol [3]
The central feature is the (S)-α-amino acid core. The cyclohexyl group, attached to the α-carbon, imparts significant lipophilicity and steric bulk, which can be exploited to probe hydrophobic pockets in enzyme active sites or receptors. The pyrazine-2-carboxamide moiety is particularly noteworthy; the pyrazine ring is an electron-deficient aromatic system containing two nitrogen atoms, which are frequent participants in hydrogen bonding with biological targets.[4] This moiety is famously the active component of the antitubercular drug pyrazinamide, where it plays a critical role in the drug's mechanism of action.[5]
Structural Diagram
Caption: 2D Chemical Structure of the target molecule.
Physicochemical Data Summary
While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its constituent parts and data from commercial suppliers.
| Property | Value / Observation | Source / Rationale |
| Purity | ≥98% | Commercially available data.[3] |
| Appearance | Likely a white to off-white solid. | Based on related amino acid derivatives. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. Limited solubility in water and nonpolar solvents. | Inferred from the presence of a carboxylic acid and a large organic structure. |
| Storage | Ambient Temperature | Supplier recommendation.[3] |
| LogP | 2.85 (for cyclohexaneacetic acid) | The addition of the pyrazine carboxamide group likely modifies this value, but it suggests a moderate degree of lipophilicity.[6] |
Retrosynthetic Analysis and Proposed Synthesis
A robust synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid can be achieved through the coupling of two key fragments: commercially available (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid.
Retrosynthesis Diagram
Caption: Retrosynthetic analysis of the target molecule.
Proposed Forward Synthesis Workflow
This proposed synthesis prioritizes stereochemical retention and high coupling efficiency. It involves the protection of the starting amino acid, activation of the pyrazine carboxylic acid, amide coupling, and final deprotection.
Caption: Proposed workflow for the synthesis protocol.
Detailed Experimental Protocol (Proposed)
Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is standard due to its stability under coupling conditions and its facile removal with acid.[7] EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) is a classic choice for forming an activated ester from pyrazine-2-carboxylic acid, minimizing racemization and promoting high-yield amide bond formation.
Step 1: Protection of (S)-2-amino-2-cyclohexylacetic acid
-
Dissolve (S)-2-amino-2-cyclohexylacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion via TLC or LC-MS.
-
Upon completion, acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-cyclohexylglycine.
Step 2: Amide Coupling
-
Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
In a separate flask, dissolve Boc-(S)-cyclohexylglycine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM/DMF.
-
Slowly add the solution of the protected amino acid to the activated ester solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography if necessary.
Step 3: Deprotection
-
Dissolve the protected intermediate from Step 2 in anhydrous DCM.
-
Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The final product can be purified by recrystallization or preparative HPLC to yield (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this molecule make it a valuable building block for drug discovery programs. Pyrazine-containing compounds are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2]
Potential Roles:
-
Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. The cyclohexyl group can serve as a mimic for the side chains of leucine or phenylalanine, while providing a more rigid and lipophilic profile.
-
Scaffold for Combinatorial Libraries: The carboxylic acid provides a handle for further chemical modification, allowing for the rapid generation of libraries of related compounds. These libraries can be screened against various biological targets to identify novel hits.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself, or fragments thereof (like the pyrazine-carboxamide portion), can be used in FBDD screening campaigns. The pyrazine moiety is an excellent hydrogen bond acceptor and its interaction with a target protein can be a starting point for growing a more potent lead compound.
Safety and Handling
Based on supplier safety data, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid should be handled with appropriate precautions in a laboratory setting.
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Statements:
Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a synthetically accessible and highly functionalized chiral building block. Its combination of a bulky lipophilic group, a defined stereocenter, and a biologically relevant pyrazine pharmacophore makes it a compound of significant interest for medicinal chemists. While detailed biological studies on this specific molecule are limited, its structural design suggests considerable potential for its use in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling further investigation and application in drug discovery pipelines.
References
-
Javaid, K., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Cogent Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid. Available at: [Link]
-
Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66972991. Available at: [Link]
-
The Good Scents Company. cyclohexyl acetic acid. Available at: [Link]
- Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid | 848777-30-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
